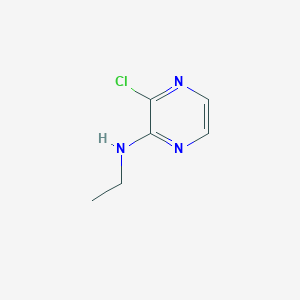

3-chloro-N-ethylpyrazin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUTZUAJIFXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro N Ethylpyrazin 2 Amine and Analogous N Substituted Chloropyrazin 2 Amines

Strategic Approaches to Pyrazine (B50134) Ring Construction Precursors

The foundation of synthesizing complex pyrazines lies in the efficient assembly of the core heterocyclic ring. This often begins with acyclic precursors that are cyclized to form the pyrazine or dihydropyrazine (B8608421) system.

Formation of Halogenated Pyrazine Cores

The creation of a halogenated pyrazine core is a pivotal step. This can be achieved either by building the ring from halogenated precursors or by direct halogenation of a pre-formed pyrazine ring.

One of the oldest and most fundamental methods for pyrazine synthesis is the Gutknecht pyrazine synthesis , first reported in 1879. drugfuture.comwikipedia.org This method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine. drugfuture.comwikipedia.orglookchem.com The α-amino ketone precursors are often generated in situ from the reduction of α-oximino ketones. wikipedia.org

For the direct halogenation of a pyrazine ring, various reagents can be employed. N-halosuccinimides (NCS, NBS, NIS) are common reagents for the direct C-H halogenation of electron-rich or activated heterocyclic systems. beilstein-archives.org For less reactive systems like pyrazines, more forceful conditions or alternative strategies may be necessary. Electrophilic halogenation of pyridines, a related heterocycle, often requires harsh conditions, such as using elemental halogens with strong acids at high temperatures, due to the electron-deficient nature of the ring. nih.gov Another approach involves the treatment of hydroxypyrazines (pyrazinones) with reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. google.comnih.gov

Modern methods have also introduced novel strategies, such as the ring-opening halogenation of related fused heterocyclic systems like pyrazolo-pyridines, which can yield structurally diverse halogenated compounds. researchgate.net

Introduction of Amine Functionalities

The amine group is a key functional handle in many target molecules. Its introduction can be planned in two main ways: by incorporating a nitrogen-containing fragment during the ring-forming cyclization reaction or by aminating a pre-existing pyrazine core. The Gutknecht synthesis, for example, inherently uses α-amino ketones, building the amine functionality into the ring's foundation. drugfuture.com Alternatively, and more commonly for compounds like 3-chloro-N-ethylpyrazin-2-amine, an amination reaction is performed on a suitable pyrazine substrate, typically a halogenated one.

Amination Reactions in Pyrazine Synthesis

The installation of an amine group onto the pyrazine ring is a crucial transformation. Several powerful chemical methods have been developed for this purpose, each with its own advantages and specific applications.

Direct Amination Techniques of Pyrazine Rings

Direct amination involves the substitution of a hydrogen atom on the pyrazine ring with an amine group. The classic example of this type of reaction on an electron-deficient heterocycle is the Chichibabin reaction, which typically uses sodium amide (NaNH₂) in liquid ammonia (B1221849) to aminate pyridines at the 2-position. Pyrazine can also be aminated using sodium amide to yield 2-aminopyrazine (B29847). chempedia.info However, these reactions often require harsh conditions and can sometimes lead to mixtures of products.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogenated Pyrazines

Nucleophilic Aromatic Substitution (SNAr) is arguably the most important and widely used method for synthesizing N-substituted aminopyrazines from chloropyrazine precursors. The pyrazine ring, being electron-deficient due to its two nitrogen atoms, is highly activated towards attack by nucleophiles.

In this reaction, a nucleophile, such as ethylamine (B1201723), attacks a carbon atom bearing a good leaving group, like a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the aminated product.

For a substrate like 2,3-dichloropyrazine (B116531), reaction with one equivalent of ethylamine would be expected to yield this compound. The regioselectivity of the substitution can be influenced by the electronic nature of other substituents on the pyrazine ring. Studies on 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups at the 2-position direct nucleophilic attack to the 3-position, while electron-withdrawing groups direct the attack to the 5-position. researchgate.net

| Substrate | Nucleophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂, PPh₃, NaOtBu, Toluene | N-Aryl-3-chloropyridin-2-amine | orgsyn.org |

| 2-Substituted 3,5-Dichloropyrazines | Various Amines | Dependent on substituent (EDG vs. EWG) | Regioselective Aminopyrazines | researchgate.net |

| Fluorobenzonitriles | Piperidine | DIPEA, Na₂CO₃, Water, Reflux | N-Arylpiperidines | rsc.org |

Transition Metal-Catalyzed Amination Strategies

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. These methods often offer milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.

The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with amines. wikipedia.orgorganic-chemistry.orgwiley.com This reaction has been extensively developed and can be applied to a wide variety of aryl and heteroaryl chlorides, bromides, and iodides. wikipedia.orgwiley.com The catalyst system, typically involving a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., BINAP, dppf, or biarylphosphines), facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. wiley.comyoutube.com

Another important method is the Ullmann condensation , which is a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed using various ligands that allow the reaction to proceed under much milder conditions. wikipedia.orgnih.gov These reactions are effective for coupling aryl halides with amines, alcohols, and thiols. Ligand development has been key to enabling the use of less reactive aryl chlorides in these couplings. hynu.edu.cn

| Reaction Name | Metal Catalyst | Typical Ligands | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky Phosphines (e.g., P(o-Tol)₃, BINAP, Biarylphosphines) | Broad substrate scope, mild conditions, high functional group tolerance. | wikipedia.orgorganic-chemistry.orgwiley.com |

| Ullmann Condensation | Copper (Cu) | Phenanthroline, Diamines, Oxalyl Dihydrazide, 2-Aminopyridine N-oxides | Economical metal catalyst; modern variants work under milder conditions. | wikipedia.orgorganic-chemistry.orgnih.govhynu.edu.cn |

Copper-Promoted Coupling Reactions

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, represents one of the earliest methods for forming aryl-amine bonds. wikipedia.orgnih.gov This reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.org The mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Modern advancements have led to the development of catalytic systems that operate under milder conditions. These improved methods often employ ligands to stabilize the copper catalyst and enhance its reactivity. nih.gov While traditionally requiring high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 210°C, newer protocols have made the reaction more practical. wikipedia.orgthermofisher.com For instance, the use of diamine ligands with a copper(I) source can facilitate the amination of aryl chlorides under significantly milder conditions. nih.gov The general applicability of copper-catalyzed amination makes it a viable, though perhaps less common, strategy for the synthesis of N-substituted chloropyrazin-2-amines compared to palladium-based methods.

Palladium- and Iridium-Mediated Aminations

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. This methodology is applicable to the amination of activated heteroaromatic chlorides, including chloropyrazines. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is crucial for achieving high yields. Bidentate phosphine ligands are often essential for efficient coupling. While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, analogous reactions provide a clear precedent. For example, the amination of aryl chlorides has been successfully achieved using palladium catalysts. thieme-connect.de

In contrast to the extensive literature on palladium, iridium-catalyzed C-H amidation has been reported for other nitrogen-containing heterocycles like s-tetrazines, demonstrating high selectivity and functional group tolerance. rsc.org However, its application specifically for the C-N coupling of chloropyrazines with amines is less documented.

Table 1: Examples of Palladium-Catalyzed Amination of Heteroaryl Chlorides

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine (B57796) | 4-Methoxyaniline | Pd(OAc)₂ / BrettPhos | - | Dioxane | High | researchgate.net (Implied) |

| Aryl Chlorides | Benzophenone Imine | Palladium / Triptycene-based Ligand | - | - | - | thieme-connect.de |

Note: This table presents analogous reactions, as direct literature for the specified product is limited.

Metal-Free Amination Methodologies

For highly activated substrates like chloropyrazines, direct nucleophilic aromatic substitution (SNAr) presents a viable metal-free alternative to palladium-catalyzed reactions. The electron-withdrawing nature of the pyrazine ring nitrogen atoms sufficiently activates the chlorine atom for displacement by a nucleophile, such as an amine.

Research has shown that SNAr reactions can provide comparable, and sometimes superior, results to palladium-catalyzed methods, particularly when considering environmental and cost factors. These reactions can be performed under relatively mild conditions. For instance, the coupling of 2-chloropyrazine with various amines has been achieved in good to excellent yields using a base like potassium fluoride (B91410) in an environmentally benign solvent such as water. researchgate.net The reaction of 3-chloropyrazine-2-carbonitrile (B110518) with amines like (3S)-3-pyrrolidinylcarbamate has been shown to proceed efficiently in the presence of triethylamine (B128534) (Et₃N) at elevated temperatures, demonstrating a practical metal-free approach. chemicalbook.com

Specific Synthetic Routes to this compound

A targeted synthesis of this compound can be envisioned through a multi-step sequence involving the formation and subsequent functionalization of a carboxamide intermediate.

Multi-Step Synthesis via Carboxamide Intermediates

This synthetic pathway typically begins with a pyrazine derivative containing a nitrile group, which is first converted to a carboxylic acid and then to a reactive acyl chloride before the final amidation step.

The initial step in this sequence involves the hydrolysis of a nitrile, such as 3-chloropyrazine-2-carbonitrile, to its corresponding carboxylic acid. researchgate.net This transformation can be achieved under basic conditions. For example, partial hydrolysis of 3-chloropyrazine-2-carbonitrile has been accomplished using hydrogen peroxide in a basic medium to yield the corresponding carboxamide. researchgate.net A more direct route to the carboxylic acid involves heating the nitrile in an aqueous solution of a strong base like sodium hydroxide. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid, precipitates the desired 3-chloropyrazine-2-carboxylic acid.

The carboxylic acid is then converted into a more reactive acyl chloride to facilitate the subsequent amidation. A standard and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). google.com This reaction is often performed in an inert solvent like toluene, with a catalytic amount of N,N-dimethylformamide (DMF) added to accelerate the reaction. The process typically involves heating the mixture under reflux, after which the excess thionyl chloride and solvent are removed by evaporation to yield the crude 3-chloropyrazine-2-carbonyl chloride. google.com This reactive intermediate is generally used immediately in the next step without extensive purification. A Chinese patent describes a similar chlorination using phosphorus oxychloride. google.com

The final step would involve the reaction of this acyl chloride with ethylamine to form an N-ethyl carboxamide, followed by a separate reaction (such as a Hofmann or Curtius rearrangement, though not explicitly detailed in the search results for this compound) to convert the carboxamide to the final 2-amino product. However, a more direct route involves the amination of a suitable precursor like 3,x-dichloropyrazine.

Aminolysis Reactions

The synthesis of N-substituted chloropyrazin-2-amines, such as this compound, frequently employs aminolysis reactions. This method typically involves the reaction of a di-halogenated pyrazine with a primary or secondary amine. For instance, the reaction of 2,3-dichloropyrazine with ethylamine would lead to the substitution of one of the chlorine atoms by an ethylamino group, yielding the target compound.

The reactivity of the halogen substituents on the pyrazine ring is a critical factor in these reactions. The chlorine atoms in 2,3-dichloropyrazine are activated towards nucleophilic substitution by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. The selection of the amine and the reaction conditions, such as solvent and temperature, can influence the regioselectivity of the substitution, particularly when the two halogen atoms are not in equivalent positions.

Recent advancements in catalysis have introduced milder and more efficient methods for such aminolysis reactions. For example, the use of a palladium/PTABS (1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane) catalytic system has been shown to facilitate the amination of chloroheteroarenes with secondary amines at ambient temperature. organic-chemistry.org This approach offers a significant advantage over traditional methods that often require harsh conditions.

One-Pot and Convergent Synthesis Approaches

One-pot and convergent synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These approaches are increasingly being applied to the synthesis of complex molecules, including N-substituted chloropyrazin-2-amines and their analogs.

A one-pot synthesis might involve the sequential addition of reagents to a single reaction vessel to build the target molecule step-by-step without isolating intermediates. For instance, a process could be designed where the formation of the pyrazine ring is immediately followed by the introduction of the chloro and N-ethylamino substituents in the same pot. This is exemplified by methods developed for other heterocyclic systems, such as the one-pot synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates, which proceeds through multiple steps in a single flask. nih.gov Such strategies can be adapted for pyrazine synthesis.

The following table outlines various one-pot synthetic methodologies that could be conceptually applied or adapted for the synthesis of substituted pyrazines.

| Synthetic Strategy | Key Features | Potential Application to Pyrazine Synthesis | Reference |

| Decarboxylative Acylation | One-pot reaction of amines with malonic esters. | Synthesis of acylated pyrazine precursors. | google.com |

| Visible Light Mediated Cyclodesulfurization | Photocatalyst-free, one-pot synthesis of N-substituted 2-aminobenzimidazoles. | Could be adapted for the cyclization step in pyrazine ring formation. | nih.gov |

| Sulfonamide Synthesis from Sulfonate Salts | Mild, one-pot method using cyanuric chloride. | Functionalization of aminopyrazines. | organic-chemistry.org |

Stereochemical Control in N-Substituted Pyrazine Synthesis

When the N-substituent of a pyrazine amine contains a chiral center, controlling the stereochemistry of the final product becomes a critical aspect of the synthesis. This is particularly important in the development of pharmaceutical compounds where different enantiomers or diastereomers can exhibit vastly different biological activities.

Stereochemical control can be achieved through several strategies. One common approach is to use a chiral starting material, such as a chiral amine, in the aminolysis reaction. The stereochemistry of the starting material is then transferred to the final product.

Alternatively, asymmetric synthesis methods can be employed. This might involve the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. While specific examples for this compound are not prevalent in the provided search results, the principles of asymmetric catalysis are widely applicable in organic synthesis.

A reported synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry utilized N-Fmoc-protected α-amino acids and 2-bromo ketones as readily available building blocks. dntb.gov.ua This solid-phase synthesis approach allowed for the construction of the desired stereoisomers. dntb.gov.ua Such methodologies highlight the potential for achieving high levels of stereochemical control in the synthesis of complex pyrazine derivatives.

Isolation and Purification Protocols for Chlorinated N-Aminopyrazines

The isolation and purification of chlorinated N-aminopyrazines from reaction mixtures are crucial steps to obtain the compound in high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Common purification techniques include:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Normal-phase or reverse-phase chromatography can be employed depending on the polarity of the compound.

Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

The selection of the appropriate purification protocol is often determined empirically. For instance, in the synthesis of pyrazine derivatives, purification by flash chromatography on silica (B1680970) gel is a commonly reported method. semanticscholar.org

Principles of Green Chemistry and Sustainable Synthesis in Pyrazine Amine Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety and efficiency. youtube.comacs.org These principles are highly relevant to the production of pyrazine amines.

Key green chemistry principles applicable to pyrazine amine synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste. youtube.comsciencedaily.com One-pot syntheses and atom-economical reactions are key strategies in this regard. acs.orgsciencedaily.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents. youtube.com Research into enzymatic reactions in greener solvents like tert-amyl alcohol for pyrazinamide (B1679903) synthesis demonstrates this principle in action. rsc.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. youtube.com The use of manganese pincer complexes as catalysts for pyrazine synthesis is an example of this, offering an environmentally benign alternative to noble metal catalysts. acs.orgnih.gov

Designing for Degradation: Designing chemical products that break down into innocuous substances after use. youtube.com

The development of greener synthetic methods for pyrazines and other nitrogen-containing heterocycles is an active area of research. rasayanjournal.co.in For example, a cost-effective and environmentally benign one-pot method for preparing pyrazine derivatives has been reported. researchgate.net These approaches not only reduce the environmental footprint of chemical production but can also lead to more economical and scalable processes. sciencedaily.com

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro N Ethylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR for Structural Assignment

One-dimensional 1H and 13C NMR spectra offer fundamental insights into the molecular framework of 3-chloro-N-ethylpyrazin-2-amine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants reveal through-bond interactions between neighboring nuclei.

In the 1H NMR spectrum, the ethyl group is expected to present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the three adjacent methyl (-CH3) protons, which in turn appear as a triplet. The protons on the pyrazine (B50134) ring will appear as distinct signals in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro substituent and the electron-donating ethylamino group.

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The positions of the carbon signals for the pyrazine ring are diagnostic of the substitution pattern. Combining 1D and 2D NMR experiments is a proven spectroscopic approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

Predicted 1H and 13C NMR Data for this compound

| Assignment | 1H NMR (Predicted δ, ppm) | 13C NMR (Predicted δ, ppm) | Rationale |

| Pyrazine-H5 | ~7.8-8.0 | ~135-138 | Downfield shift due to proximity to ring nitrogen and chloro group. |

| Pyrazine-H6 | ~7.6-7.8 | ~130-133 | Influenced by adjacent ring nitrogen. |

| -NH- | ~5.0-6.0 (broad) | - | Broad signal due to quadrupolar relaxation and possible exchange. |

| -CH2- (ethyl) | ~3.4-3.6 (quartet) | ~38-42 | Adjacent to the electron-withdrawing amino group. |

| -CH3 (ethyl) | ~1.2-1.4 (triplet) | ~14-16 | Typical aliphatic region. |

| Pyrazine-C2 | - | ~150-155 | Carbon bearing the amino group. |

| Pyrazine-C3 | - | ~145-150 | Carbon bearing the chloro group. |

| Pyrazine-C5 | - | ~135-138 | Corresponds to the H5 proton. |

| Pyrazine-C6 | - | ~130-133 | Corresponds to the H6 proton. |

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal any coupling between the pyrazine ring protons (H5 and H6).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlations). wikipedia.org It is the most reliable method for assigning carbon signals by linking them to their known proton resonances. walisongo.ac.id For instance, it would show correlations between the pyrazine protons (H5, H6) and their respective carbons (C5, C6), as well as the methylene and methyl protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com HMBC is key to connecting the substituents to the pyrazine ring.

Expected Key HMBC Correlations:

| Proton (1H) | Correlated Carbon (13C) | Significance |

| -NH- | C2, C3 | Confirms the position of the ethylamino group. |

| -CH2- (ethyl) | C2, -CH3 | Connects the ethyl group to the pyrazine ring at the C2 position. |

| Pyrazine-H5 | C3, C6, C-ring corner | Establishes connectivity within the pyrazine ring. |

| Pyrazine-H6 | C2, C5, C-ring corner | Establishes connectivity within the pyrazine ring. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the functional groups present in this compound.

Predicted IR Absorption Bands:

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine (-NH-) |

| 2850-2960 | C-H Stretch | Aliphatic (Ethyl group) |

| ~3050 | C-H Stretch | Aromatic (Pyrazine ring) |

| 1600-1650 | N-H Bend | Secondary Amine (-NH-) |

| 1550-1600 | C=N, C=C Stretch | Pyrazine Ring |

| 1000-1250 | C-N Stretch | Amine |

| 600-800 | C-Cl Stretch | Chloroalkane |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. nih.gov For pyrazine and its derivatives, Raman spectra often show strong bands corresponding to the symmetric stretching and breathing modes of the ring. researchgate.netresearchgate.net The interaction of pyrazine-based compounds with surfaces can significantly enhance Raman signals, a phenomenon known as Surface-Enhanced Raman Scattering (SERS), which is sensitive to the molecule's orientation and binding. nih.govrsc.org The vibrations of this compound, especially the pyrazine ring modes, would be readily detectable by Raman spectroscopy, providing further structural confirmation. A prominent band around 1020 cm-1, corresponding to a pyrazine ring vibration, is often highlighted in the Raman spectra of such compounds. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular weight of this compound is 157.60 g/mol . cymitquimica.com

For amines, the molecular ion peak is typically an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com

Predicted Fragmentation Pattern for this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 157/159 | [C6H8ClN3]+• | Molecular ion (M+•). The 159 peak is due to the 37Cl isotope. |

| 142 | [C5H5ClN3]+• | α-cleavage: Loss of a methyl radical (•CH3) from the ethyl group. |

| 128 | [C4H3ClN3]+• | Loss of an ethyl radical (•C2H5). |

| 122 | [C6H8N3]+ | Loss of a chlorine radical (•Cl). |

| 77 | [C4H3N2]+ | Fragmentation of the pyrazine ring, possibly loss of HCN from an intermediate. |

Analysis of substituted phenylpropenoates has shown that the loss of a chlorine atom can be a distinct fragmentation pathway, which supports the predicted loss of chlorine from the pyrazine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS)

For this compound, with a molecular formula of C₆H₈ClN₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), provides a highly specific identifier for the compound. While specific experimental HRMS data for this compound is not widely available in published literature, the expected values can be precisely calculated.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (with ³⁵Cl) | [C₆H₉ClN₃]⁺ | 158.0536 |

| [M+H]⁺ (with ³⁷Cl) | [C₆H₉ClN₃]⁺ | 160.0507 |

| [M+Na]⁺ (with ³⁵Cl) | [C₆H₈ClN₃Na]⁺ | 180.0355 |

| [M+Na]⁺ (with ³⁷Cl) | [C₆H₈ClN₃Na]⁺ | 182.0326 |

Note: The data in this table is based on theoretical calculations and serves as a reference for expected experimental outcomes.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic structure and photophysical properties of molecules. UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states, while fluorescence spectroscopy examines the emission of light as the molecule relaxes from an excited state back to the ground state.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of pyrazine and its derivatives is typically characterized by two main types of electronic transitions: π→π* and n→π. The π→π transitions are generally high-energy, high-intensity absorptions, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are lower in energy and intensity. In this compound, the presence of the chloro and ethylamino substituents is expected to modulate the energies of these transitions. The lone pairs on the amino group can participate in the π-system, leading to a red shift (bathochromic shift) of the π→π* transition. The chlorine atom, through its inductive and mesomeric effects, will also influence the absorption maxima.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| n→π | 320 - 340 | 500 - 2000 |

| π→π | 260 - 280 | 5000 - 15000 |

Note: These values are estimations based on the known spectroscopic behavior of similar pyrazine derivatives and are subject to variation based on solvent and experimental conditions.

Aggregation-Induced Emission (AIE) Phenomena in Pyrazine Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netsigmaaldrich.com This effect is contrary to the more common aggregation-caused quenching (ACQ). The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. cymitquimica.com

Pyrazine derivatives have been identified as promising scaffolds for the development of AIE-active materials. researchgate.netsharif.edu The introduction of bulky substituents that can undergo intramolecular rotations in solution is a common strategy to induce AIE. For this compound, the rotation of the N-ethyl group could potentially be restricted upon aggregation, leading to AIE. However, without experimental data, it is not possible to definitively state whether this specific compound exhibits AIE. The study of AIE in related pyrazine systems suggests that the interplay of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the aggregated state plays a crucial role. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

Bond Lengths and Angles Analysis

While a crystal structure for this compound is not available in the public domain, we can predict the expected bond lengths and angles based on data from similar pyrazine structures and general principles of chemical bonding. The pyrazine ring is aromatic, and its bond lengths will be intermediate between those of single and double bonds. The C-Cl bond and the bonds within the N-ethylamino substituent will have lengths and angles characteristic of these functional groups.

Table 3: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Type | Predicted Value |

| C-Cl | Bond Length | ~1.74 Å |

| C-N (ring) | Bond Length | ~1.33 - 1.34 Å |

| C-C (ring) | Bond Length | ~1.39 - 1.40 Å |

| C-N (amino) | Bond Length | ~1.37 Å |

| N-C (ethyl) | Bond Length | ~1.46 Å |

| C-C-N (ring) | Bond Angle | ~122° |

| C-N-C (ring) | Bond Angle | ~117° |

| Cl-C-N (ring) | Bond Angle | ~118° |

| C-N-H (amino) | Bond Angle | ~120° |

Note: This data is hypothetical and based on computational models and data from analogous structures. Actual experimental values may vary.

Computational Chemistry and Theoretical Modeling of 3 Chloro N Ethylpyrazin 2 Amine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic and structural properties of molecules like 3-chloro-N-ethylpyrazin-2-amine. These methods provide a foundational understanding of the molecule's behavior at a quantum level.

Optimization of Molecular Geometry and Electronic Structure

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond | Predicted Value |

| Bond Length | C2-N(amino) | 1.35 Å |

| C2-C3 | 1.42 Å | |

| C3-Cl | 1.74 Å | |

| N(amino)-C(ethyl) | 1.46 Å | |

| Bond Angle | N1-C2-N(amino) | 121° |

| C2-C3-Cl | 118° | |

| Dihedral Angle | C6-N1-C2-C3 | 0° |

| Cl-C3-C2-N(amino) | 180° | |

| Note: These values are illustrative and based on general parameters for similar substituted pyrazines. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, particularly the amino group, while the LUMO is likely centered on the pyrazine (B50134) ring, influenced by the electronegative chlorine atom. The substituents play a critical role; the N-ethyl group can slightly raise the HOMO energy, enhancing its electron-donating ability, while the chlorine atom tends to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. wuxibiology.com In some halogenated heterocycles, the LUMO+1 orbital may be more relevant for correlating reactivity trends if the LUMO itself has little to no density on the carbon-halogen bond. wuxibiology.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential, typically using a color spectrum where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

In this compound, the most negative potential (red) is anticipated to be located around the nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. The region around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the ethyl group and the amino group are expected to show positive potential (blue), indicating them as sites for potential nucleophilic interaction. The MEP surface provides a visual guide to the molecule's interaction with other charged species. researchgate.netyoutube.com

Tautomeric Equilibrium Studies of Aminopyrazines

Aminopyrazines, such as this compound, can theoretically exist in different tautomeric forms, most commonly the amino and imino forms. Tautomerism involves the migration of a proton and the simultaneous shift of a double bond. Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies.

For 2-aminopyrazine (B29847), the amino form is generally the more stable tautomer. In the case of this compound, it is highly probable that the amino tautomer is also the predominant form in the tautomeric equilibrium. The stability is influenced by factors such as aromaticity, solvent effects, and intramolecular interactions. Theoretical calculations can provide the energy difference between the tautomers, allowing for the determination of the equilibrium constant.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. rawdatalibrary.net For a molecule like this compound, MD simulations can explore the rotational freedom around the C-N bond of the ethylamino group, revealing the accessible conformational landscape.

By simulating the molecule's movements over time, MD can identify the most populated conformations and the energy barriers between them. Such studies are particularly relevant when considering the molecule's interaction with biological targets, as the conformational state can significantly impact binding affinity. researchgate.net For instance, MD simulations have been used to investigate the interaction of substituted pyrazines with proteins like human serum albumin (HSA), demonstrating how these molecules can induce conformational changes in the protein. rawdatalibrary.netresearchgate.net While specific MD studies on this compound are not documented, the principles from studies on similar pyrazine derivatives would apply. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Pyrazine Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest through mathematical models. nih.gov For pyrazine derivatives, QSPR studies have been employed to predict various properties, such as odor thresholds and biological activities.

Calculation and Validation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They are fundamental to the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. The calculation of these descriptors for this compound involves a multi-step process that begins with the generation of a 3D molecular structure, followed by geometry optimization using quantum mechanical methods.

Methodology for Descriptor Calculation: The initial 3D structure of this compound can be generated using standard molecular modeling software. To obtain a more accurate representation of the molecule's geometry, energy minimization and geometry optimization are performed. A common and robust method for this is the Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-31G(d). ijournalse.org Once the optimized geometry is achieved, a wide array of molecular descriptors can be calculated using specialized software such as Gaussian 09W, ChemOffice, and ChemSketch. ijournalse.org These descriptors are typically categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D), which reflects the level of structural information they encode. youtube.com

0D Descriptors: These are the most basic descriptors and include counts of atoms and molecular weight. youtube.com

1D Descriptors: These describe structural fragments, such as the presence of functional groups. youtube.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its shape and size. youtube.com

4D Descriptors: These descriptors are used to model the interactions between molecules. youtube.com

Validation of Descriptors: The calculated descriptors must be validated to ensure they are meaningful and not redundant. This often involves statistical analysis to identify and remove descriptors that are highly correlated with each other, as this can negatively impact the performance of predictive models.

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description |

| 0D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| 1D | Number of H-Bond Acceptors | Count of atoms that can accept a hydrogen bond. |

| Number of H-Bond Donors | Count of atoms that can donate a hydrogen bond. | |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, a predictor of drug transport properties. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | |

| 3D | Molecular Volume | The volume occupied by the molecule. |

| Surface Area | The total surface area of the molecule. |

This table is illustrative. The actual values would be calculated using computational chemistry software.

Predictive Models for Intrinsic Chemical Properties

Once a set of validated molecular descriptors has been generated for this compound, they can be used to develop predictive models for its intrinsic chemical properties. Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate molecular descriptors with a specific property of interest. ijournalse.org

Model Development: The development of a QSPR model typically involves the following steps:

Data Set Preparation: A dataset of molecules with known experimental values for the property of interest is compiled. For this compound, this could include properties like solubility, boiling point, or a specific biological activity.

Descriptor Calculation: Molecular descriptors are calculated for all molecules in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical relationship between the descriptors (independent variables) and the property (dependent variable). ijournalse.org

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques to ensure its robustness and applicability to new molecules. ijournalse.org

Table 2: Example of a QSPR Model for Predicting a Property of Pyrazine Derivatives

| Model Equation | Property Predicted | Statistical Metric | Value |

| Property = c₀ + c₁LogP + c₂TPSA + c₃*MW | Solubility | R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validated R²) | 0.75 | ||

| RMSE (Root Mean Square Error) | 0.30 |

This table represents a hypothetical QSPR model for illustrative purposes. The coefficients (c₀, c₁, c₂, c₃) and statistical values are not actual calculated values for this compound.

These predictive models are invaluable in the early stages of research and development, as they allow for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Theoretical Insights into Intermolecular Interactions in Pyrazine Amine Systems

The biological and chemical behavior of this compound is largely governed by its intermolecular interactions with its environment, such as solvent molecules or biological macromolecules. Theoretical methods provide profound insights into the nature and strength of these interactions.

Pyrazine-based compounds are known to engage in a variety of non-covalent interactions due to their heteroaromatic nature, which combines the features of aromatic systems with the polarity introduced by the nitrogen atoms. nih.govresearchgate.net For this compound, the following interactions are of particular importance:

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors in the surrounding environment. nih.govresearchgate.net The amino group attached to the pyrazine ring can act as a hydrogen bond donor.

Halogen Bonding: The chlorine atom on the pyrazine ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.govresearchgate.net

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. nih.govresearchgate.net

Computational Approaches to Studying Intermolecular Interactions:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a solvent or bound to a protein, providing information on the stability and geometry of intermolecular interactions over time. nih.gov

Quantum Chemical Calculations: High-level quantum chemical calculations can be employed to accurately determine the energies and geometries of specific intermolecular interactions, providing a detailed understanding of their strength and nature.

By elucidating the key intermolecular interactions of this compound, theoretical modeling can help to explain its macroscopic properties and guide the design of new molecules with tailored interaction profiles.

Reactivity Profiles and Derivatization Strategies of 3 Chloro N Ethylpyrazin 2 Amine

Reactivity of the Chloro Substituent

The chlorine atom attached to the electron-deficient pyrazine (B50134) ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions of the Halogen

The pyrazine ring, being an electron-withdrawing heterocycle, activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups. The reaction generally proceeds under milder conditions compared to those required for less activated aryl chlorides.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyrazine ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrazine ring.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, reaction with various primary or secondary amines can lead to the formation of corresponding 2,3-diaminopyrazine (B78566) derivatives. Similarly, treatment with sodium alkoxides or thiolates would yield 3-alkoxy- or 3-alkylthio-N-ethylpyrazin-2-amines, respectively.

| Nucleophile | Product Type |

| Primary/Secondary Amines | 2,3-Diaminopyrazine derivatives |

| Alkoxides (RONa) | 3-Alkoxy-N-ethylpyrazin-2-amines |

| Thiolates (RSNa) | 3-Alkylthio-N-ethylpyrazin-2-amines |

Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated position of 3-chloro-N-ethylpyrazin-2-amine. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant in this context. acs.orgwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.netresearchgate.net This method is highly versatile for creating new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the pyrazine ring. The choice of ligand for the palladium catalyst is crucial for the efficiency of the coupling with a chloro-heteroaromatic substrate. acs.org Electron-rich and sterically hindered phosphine (B1218219) ligands have been shown to be effective for the Suzuki coupling of other chloropyrazines. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyrazine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This provides an alternative to classical SNAr for the synthesis of 2,3-diaminopyrazine derivatives and can be particularly useful for coupling less nucleophilic amines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. Different generations of catalyst systems have been developed to expand the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org

| Reaction | Coupling Partner | Product Type | Catalyst/Reagents |

| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic acid) | 3-Substituted-N-ethylpyrazin-2-amines | Pd catalyst, base, ligand |

| Buchwald-Hartwig Amination | R1R2NH (Amine) | N-ethyl-N',N'-disubstituted-pyrazine-2,3-diamines | Pd catalyst, base, ligand |

Transformations Involving the N-Ethylamino Moiety

The secondary N-ethylamino group is a key site for derivatization, primarily through reactions targeting the nitrogen atom.

Acylation Reactions (Amide Formation)

The N-ethylamino group readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. researchgate.netyoutube.comyoutube.com This reaction is a robust method for introducing a wide range of functionalities onto the pyrazine core. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct.

For example, treatment of this compound with an acyl chloride (RCOCl) would yield an N-(3-chloropyrazin-2-yl)-N-ethylacetamide derivative. Similarly, reaction with an acid anhydride (B1165640) ((RCO)2O) would produce the same amide along with a carboxylic acid byproduct. researchgate.netyoutube.com

| Acylating Agent | Product Type | Byproduct |

| Acyl Chloride (RCOCl) | N-(3-chloropyrazin-2-yl)-N-ethylamide | HCl |

| Acid Anhydride ((RCO)2O) | N-(3-chloropyrazin-2-yl)-N-ethylamide | RCOOH |

Alkylation of the Amino Nitrogen

The nitrogen atom of the N-ethylamino group can be further alkylated to form a tertiary amine. nih.govlumenlearning.comresearchgate.netlibretexts.orgyoutube.comchemguide.co.uk This reaction can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base to deprotonate the secondary amine. The resulting tertiary amine would be N-alkyl-N-ethyl-3-chloropyrazin-2-amine. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction, especially if the resulting tertiary amine is still sufficiently nucleophilic and reacts with another equivalent of the alkylating agent. chemguide.co.uk

| Alkylating Agent | Product Type |

| Alkyl Halide (R-X) | N-Alkyl-N-ethyl-3-chloropyrazin-2-amine |

Derivatization for Analytical Characterization

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the N-ethylamino group can be derivatized to enhance its detectability or improve its chromatographic properties. researchgate.netyoutube.comyoutube.comthermofisher.comjasco-global.comnih.govwiley.comnih.govnih.govjocpr.com

For GC Analysis: Due to the polarity of the amino group, derivatization is often necessary to increase volatility and thermal stability. researchgate.netyoutube.comyoutube.comthermofisher.com Common derivatization techniques include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. thermofisher.com

Acylation: Reaction with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), introduces a fluorinated acyl group, which enhances detectability by electron capture detection (ECD). nih.gov

For HPLC Analysis: Derivatization is often employed to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively, thereby increasing the sensitivity of the analysis. jasco-global.comnih.govwiley.comnih.govjocpr.com Common derivatizing reagents include:

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the secondary amine to produce a highly fluorescent derivative. wiley.comnih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. While this compound is a secondary amine, this reagent is important for the analysis of related primary amine impurities or derivatives. jasco-global.com

4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with amines to form a stable, UV-active derivative. jocpr.com

| Analytical Technique | Derivatization Reagent | Purpose |

| GC | Silylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability |

| GC | Fluorinated anhydrides (e.g., PFPA, HFBA) | Enhance ECD response |

| HPLC | Dansyl chloride | Introduce a fluorophore for fluorescence detection |

| HPLC | NBD-Cl | Introduce a chromophore for UV detection |

Strategies for Enhanced Chromatographic Resolution

The inherent polarity of the amine group in this compound can lead to poor peak shape and tailing in reversed-phase high-performance liquid chromatography (HPLC). To overcome these issues, derivatization of the N-ethylamino group is a common approach. This modification typically involves converting the amine into a less polar functional group, thereby increasing its retention and improving peak symmetry.

Common derivatizing agents for amines include acyl chlorides, such as benzoyl chloride, and other reagents that introduce a hydrophobic moiety. For instance, the reaction of an amine with benzoyl chloride in the presence of a base yields a non-polar benzamide (B126) derivative. This derivatization significantly alters the chromatographic behavior of the analyte, leading to improved resolution and sensitivity. nih.gov

Another effective strategy involves the use of reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which readily reacts with primary and secondary amines to form highly fluorescent and stable derivatives. researchgate.net While specific studies on this compound are limited, the general principles of amine derivatization suggest that such methods would be applicable and beneficial for its analysis. researchgate.net

Below is a table summarizing potential derivatization reagents and their expected impact on the chromatographic resolution of this compound.

| Derivatizing Reagent | Derivative Functional Group | Expected Impact on Chromatographic Resolution |

| Benzoyl chloride | Benzamide | Increased retention time, improved peak shape |

| Acetic anhydride | Acetamide | Increased retention time, improved peak shape |

| Phenyl isocyanate | Phenylurea | Increased retention time, improved peak shape |

| DMQC-OSu | DMQC-amide | Increased retention time, improved peak shape, fluorescence detection |

Modification for Improved Spectroscopic Detection (e.g., Mass Spectrometry Ionization)

Derivatization can also be employed to enhance the response of this compound in spectroscopic detectors, particularly in mass spectrometry (MS). The efficiency of ionization, a critical factor in MS sensitivity, can be significantly improved by introducing moieties that are readily ionizable.

For electrospray ionization (ESI), which is commonly used in liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a permanently charged group or a group with high proton affinity. While no specific derivatization studies for improving the MS ionization of this compound have been reported, general strategies for amines are applicable. For example, acylation of the amine group can influence the fragmentation pattern in the mass spectrometer, potentially leading to more characteristic and structurally informative fragment ions.

The fragmentation of N-acyl-2-aminopyrazines in mass spectrometry typically involves cleavage of the amide bond and fragmentation of the pyrazine ring. The specific fragmentation pattern will depend on the nature of the acyl group and the ionization method used. Understanding these fragmentation pathways is crucial for the structural elucidation of the derivatives. nih.govnih.gov

Cyclization and Annulation Reactions Involving the Pyrazine Amine Core

The 2-aminopyrazine (B29847) moiety in this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions are of significant interest as they provide access to novel scaffolds with potential biological activities.

One common strategy involves the reaction of 2-aminopyrazines with bifunctional reagents to construct a new ring fused to the pyrazine core. For example, the synthesis of imidazo[1,2-a]pyrazines can be achieved through the condensation of a 2-aminopyrazine with an α-haloketone. thieme-connect.comucl.ac.uk More advanced one-pot, three-component reactions involving a 2-aminopyrazine, an aldehyde, and an isocyanide have also been developed to afford substituted imidazo[1,2-a]pyrazines. thieme-connect.comrsc.org

Another important class of fused pyrazines, the triazolo[4,3-a]pyrazines, can be synthesized from 2-hydrazinopyrazines, which are accessible from 2-chloropyrazines via nucleophilic substitution with hydrazine. The subsequent cyclization of the 2-hydrazinopyrazine with various one-carbon synthons, such as orthoesters or carboxylic acid derivatives, leads to the formation of the triazole ring. nih.govnih.gov

The following table summarizes some key cyclization reactions involving the 2-aminopyrazine core.

| Fused Heterocycle | Reaction Type | Key Reagents |

| Imidazo[1,2-a]pyrazine | Condensation | α-Haloketone |

| Imidazo[1,2-a]pyrazine | Three-component reaction | Aldehyde, Isocyanide |

| Triazolo[4,3-a]pyrazine | Cyclization | Hydrazine, Orthoester/Carboxylic acid derivative |

Investigation of Functional Group Tolerance and Compatibility in Derivatization

The success of derivatization and subsequent reactions hinges on the compatibility of the reagents with the functional groups present in the this compound molecule, namely the chloro substituent and the N-ethylamino group.

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org The rate of this reaction is influenced by the electronic nature of other substituents on the ring and the nucleophile itself. numberanalytics.comyoutube.com When derivatizing the amine group, reaction conditions must be carefully chosen to avoid undesired substitution of the chlorine atom. For example, using strong nucleophiles or high temperatures during derivatization could lead to the formation of byproducts.

Conversely, the chloro group can be a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govharvard.edu This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyrazine ring. The compatibility of the N-ethylamino group with the conditions of these palladium-catalyzed reactions is a critical consideration. While the amino group can sometimes interfere with the catalyst, appropriate choice of ligands and reaction conditions can often mitigate these issues, allowing for selective cross-coupling without affecting the amine. thieme-connect.com

Future Directions in the Academic Research of 3 Chloro N Ethylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazine (B50134) derivatives is a field of intense research, with a constant drive towards more efficient, economical, and environmentally friendly methods. tandfonline.comnih.gov For a substituted pyrazine like 3-chloro-N-ethylpyrazin-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

A key area of development is the use of novel catalytic systems. For instance, the application of earth-abundant metal complexes, such as those based on manganese, is a promising sustainable approach for the synthesis of substituted pyrazines. nih.gov These methods often involve dehydrogenative coupling reactions, which produce water and hydrogen gas as the only byproducts, highlighting their atom-economical and green credentials. nih.gov Another avenue is the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times for the creation of asymmetrically substituted pyrazines. researchgate.net

Future synthetic strategies for this compound and its analogs could also involve innovative cyclization reactions. Researchers are exploring sequences that begin with readily available starting materials like N-allyl malonamides, followed by diazidation and subsequent thermal or copper-mediated cyclization to form the pyrazine core. rsc.org Such methods offer the potential to introduce a variety of substituents onto the pyrazine ring with high degrees of control.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, and environmentally benign byproducts. nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. researchgate.net |

| Novel Cyclization Strategies | Access to diverse substitution patterns from simple precursors. rsc.org |

| Flow Chemistry | Improved safety, scalability, and process control. |

Deeper Exploration of Reaction Mechanisms and Catalysis

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, with its distinct electronic and steric properties, a deeper dive into the "how" and "why" of its reactions is a critical future research direction.

Isotope labeling studies, for example, have been instrumental in elucidating the origins of atoms in the final pyrazine structure in various model systems. acs.org Applying similar techniques to the synthesis and reactions of this compound could provide invaluable insights. Furthermore, the study of reaction kinetics and the identification of transient intermediates through advanced spectroscopic techniques will continue to be a major focus.

The role of catalysts, beyond simply accelerating reactions, will be more closely examined. This includes understanding the precise interactions between the catalyst and the substrates, as well as the electronic effects that govern catalyst efficiency and selectivity. For instance, in dehydrogenative coupling reactions catalyzed by manganese pincer complexes, a proposed mechanism involves the initial dehydrogenation of an alcohol, followed by condensation with an amine and subsequent tautomerization. nih.gov Detailed mechanistic studies of such catalytic cycles will enable the rational design of more effective catalysts for the synthesis of specific pyrazine derivatives.

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has emerged as a powerful tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. acs.org For this compound, the application of advanced computational methods, such as Density Functional Theory (DFT), will be a key driver of future research.

These methods can be employed to:

Predict Reactivity: By calculating electron density distributions and molecular orbital energies, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can map out the entire energy landscape of a reaction, identifying transition states and intermediates that may be difficult to observe experimentally. acs.orgnih.gov

Simulate Spectroscopic Data: Predicting NMR, IR, and other spectral properties can aid in the characterization of newly synthesized compounds.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations.

For example, computational studies have been used to confirm the structure of synthesized pyrazine derivatives and to understand the reaction mechanisms of nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net The future will see an even tighter integration of computational and experimental work, creating a synergistic loop where predictions guide experiments, and experimental results refine computational models.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and simulation of spectra. acs.orgnih.gov |

| Molecular Docking | In the context of derivatives, predicting binding affinities to biological targets. rjpbcs.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments, such as in solution or within an enzyme active site. |

Design and Synthesis of Advanced Pyrazine Amine Derivatives with Tailored Reactivity

The true value of a chemical building block like this compound lies in its potential to be transformed into a vast array of derivatives with specific, tailored properties. Future research will undoubtedly focus on leveraging the reactivity of the chloro and amino groups, as well as the pyrazine ring itself, to synthesize novel molecules.

The chloro substituent, for instance, is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, each imparting unique characteristics to the final molecule. Similarly, the N-ethylamino group can be further functionalized.

A significant area of interest is the synthesis of pyrazine derivatives for applications in medicinal chemistry. nih.govnih.gov By strategically modifying the structure of this compound, researchers can design molecules that interact with specific biological targets. nih.govrsc.org This includes the development of compounds with potential anticancer, antimicrobial, or anti-inflammatory properties. rjpbcs.commdpi.com The design process is often guided by structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in its biological activity.

Interdisciplinary Research Integrating Pyrazine Amine Chemistry with Other Scientific Fields

The future of chemical research is increasingly interdisciplinary, and the study of this compound and its derivatives is no exception. The unique electronic and structural properties of the pyrazine ring make it an attractive component in a variety of materials and biological systems.

Materials Science: Pyrazine derivatives are being explored for their potential in creating novel coordination polymers and metal-organic frameworks (MOFs). capes.gov.br These materials can have applications in gas storage, catalysis, and electronics. The ability of the pyrazine nitrogen atoms to coordinate with metal ions is a key feature in this context.

Medicinal Chemistry: As mentioned previously, the pyrazine scaffold is a common feature in many approved drugs. nih.govmdpi.com Future research will involve collaborations between synthetic chemists and biologists to design and evaluate new therapeutic agents based on the this compound framework.

Agrochemicals: The biological activity of pyrazine derivatives also extends to the agricultural sector. Research into new pesticides and herbicides that are both effective and environmentally benign is an ongoing endeavor.

Food Chemistry and Flavor Science: Pyrazines are well-known for their contribution to the aroma and flavor of many foods. youtube.com Mechanistic studies on the formation of pyrazines in food systems can inform food processing techniques to enhance desirable flavors. acs.orgacs.org

Q & A

Q. What are the established synthetic routes for 3-chloro-N-ethylpyrazin-2-amine, and how are intermediates characterized?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a chlorinated pyrazine precursor (e.g., 3-chloropyrazin-2-amine) with ethylating agents like ethyl bromide in the presence of a base (e.g., K₂CO₃) . Intermediates are typically characterized via ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry to verify molecular weight. Crystallographic validation (e.g., X-ray diffraction) may resolve ambiguities in regiochemistry, as seen in analogous compounds like 3-chloropyridin-2-amine, where hydrogen-bonding motifs clarified structural features .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Signals for the ethyl group (e.g., triplet for CH₃ at ~1.3 ppm, quartet for CH₂ at ~3.4 ppm) and aromatic protons (pyrazine ring) confirm substitution .

- UV-Vis : Absorption bands in the 250–300 nm range indicate π→π* transitions in the pyrazine ring .

- X-ray crystallography : Resolves bond lengths and angles, particularly Cl–C and N–C distances, to distinguish between tautomers or positional isomers .

Q. How can impurities or by-products be identified during synthesis?

By-products often arise from incomplete substitution (e.g., residual unreacted 3-chloropyrazin-2-amine) or side reactions (e.g., dimerization). HPLC-MS or GC-MS can detect low-concentration impurities, while TLC with iodine staining provides rapid screening. For crystalline by-products, X-ray analysis (e.g., SHELX-refined structures) clarifies intermolecular interactions, such as Cl⋯Cl contacts observed in related chlorinated pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the ethylamine group .

- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) improve substitution efficiency in heteroaromatic systems .

- Temperature control : Maintaining 60–80°C minimizes decomposition while ensuring reactivity .

Validation via Design of Experiments (DoE) frameworks, as applied in analogous C–N coupling reactions, can systematically optimize variables .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

- Dynamic NMR : Detects rotational barriers in the ethyl group that may cause signal splitting .

- DFT calculations : Compare experimental (X-ray) and computed bond lengths/angles to validate tautomeric forms. For example, discrepancies in Cl–N distances >0.05 Å may suggest lattice strain or hydrogen-bonding artifacts .

- Multi-technique cross-validation : Combine IR (for NH/CH stretches) and high-resolution MS to confirm molecular integrity .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. For this compound, the LUMO is localized on the chlorine-bearing carbon, favoring nucleophilic aromatic substitution .

- Molecular docking : Screens potential bioactivity by simulating interactions with biological targets (e.g., enzyme active sites), as demonstrated for structurally similar amides .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as recommended for chlorinated amines .

- Waste management : Neutralize acidic/basic residues before disposal. For example, quench excess ethylating agents with ethanol/water mixtures .

- Thermal stability testing : DSC/TGA analysis ensures decomposition temperatures >150°C to prevent exothermic runaway reactions .

Methodological Resources

- Crystallography : SHELX software for refining X-ray data, particularly for resolving hydrogen-bonded dimers or halogen interactions .

- Reaction Optimization : LabMate.AI or similar platforms for automated parameter screening in C–N coupling reactions .

- Safety Data : PubChem or Acta Crystallographica Section E for handling guidelines and structural benchmarks .